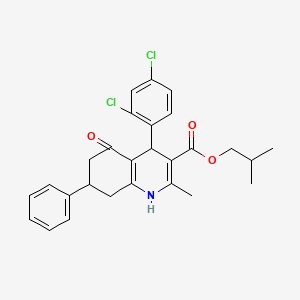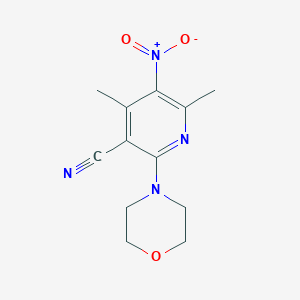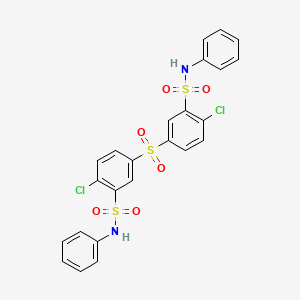![molecular formula C17H14ClFN2O2 B4987260 3-[(4-chlorobenzyl)amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4987260.png)
3-[(4-chlorobenzyl)amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-chlorobenzyl)amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as CBAP or CBAP-1 and belongs to the class of pyrrolidinedione derivatives.
Wirkmechanismus
CBAP-1 exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes such as topoisomerase II, histone deacetylase, and carbonic anhydrase. CBAP-1 also acts as a modulator of GABA receptors and voltage-gated ion channels, leading to the inhibition of neuronal excitability.
Biochemical and Physiological Effects:
CBAP-1 has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and regulate glucose metabolism. CBAP-1 has also been shown to have neuroprotective effects by reducing neuronal cell death and promoting neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
CBAP-1 has several advantages as a research tool. It has a high degree of selectivity and potency, making it an ideal candidate for studying specific biological processes. CBAP-1 is also relatively stable and can be easily synthesized in large quantities. However, CBAP-1 has some limitations in lab experiments. It has poor solubility in water, which can limit its bioavailability. CBAP-1 also has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for CBAP-1 research. One potential area of focus is the development of CBAP-1 derivatives with improved solubility and bioavailability. Another potential area of focus is the study of CBAP-1 in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to elucidate the precise mechanisms of action of CBAP-1 and its potential applications in other diseases.
Synthesemethoden
The synthesis of CBAP-1 involves the reaction of 4-chlorobenzylamine with 4-fluorophenylacetic acid, followed by cyclization with phthalic anhydride. The resulting compound is then purified through recrystallization to obtain CBAP-1 in its pure form. The synthesis method has been optimized to produce high yields of CBAP-1 with high purity.
Wissenschaftliche Forschungsanwendungen
CBAP-1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and epilepsy. In cancer research, CBAP-1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, CBAP-1 has been shown to improve cognitive function by reducing amyloid-beta levels in the brain. In epilepsy research, CBAP-1 has been shown to reduce seizure frequency and severity.
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methylamino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2/c18-12-3-1-11(2-4-12)10-20-15-9-16(22)21(17(15)23)14-7-5-13(19)6-8-14/h1-8,15,20H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJHOQPEROZCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4987178.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide](/img/structure/B4987183.png)
![N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide](/img/structure/B4987192.png)

![5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987217.png)


![N,N-diethyl-2-{[(4-methoxy-2-butyn-1-yl)oxy]methoxy}ethanamine](/img/structure/B4987222.png)
![3-(1-{[5-(4-nitrophenyl)-2-furyl]methyl}-2-piperidinyl)pyridine](/img/structure/B4987230.png)


![6b-acetyl-13a-hydroxy-4a,6a,13-trimethylicosahydro-2H-indeno[2,1-a]phenanthren-2-one](/img/structure/B4987240.png)
![2-[(dibenzylamino)methyl]cyclohexanol hydrochloride](/img/structure/B4987270.png)
![2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4987272.png)